molecular formula C15H13Cl2NO3S B3583296 ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate

ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate

Cat. No.: B3583296
M. Wt: 358.2 g/mol
InChI Key: NFQPOXZSVMYBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a dichloroacetamido group and a phenyl group attached to a thiophene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-phenylethanone and elemental sulfur.

    Introduction of the Dichloroacetamido Group: The dichloroacetamido group can be introduced by reacting the thiophene derivative with dichloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the thiophene to dihydrothiophene derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different nucleophiles replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophene derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The dichloroacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(2,2-dichloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a tetrahydrobenzo[b]thiophene ring.

    2,2-Dichloroacetamide: Lacks the thiophene and phenyl groups, simpler structure.

    Chloramphenicol succinate: An antibiotic with a dichloroacetamido group but different overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,2-dichloroacetyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)10-8-11(9-6-4-3-5-7-9)22-14(10)18-13(19)12(16)17/h3-8,12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQPOXZSVMYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.